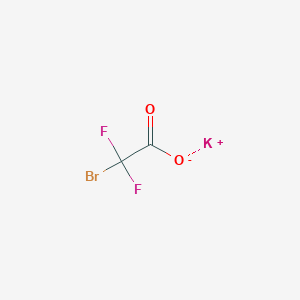
Potassium 2-bromo-2,2-difluoroacetate
Overview
Description
Potassium 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C₂HBrF₂KO₂. It is a colorless, odorless, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in organic synthesis and has applications in the preparation of other organic compounds, pharmaceuticals, and polymers .
Mechanism of Action
Target of Action
Potassium 2-bromo-2,2-difluoroacetate is primarily used in laboratory organic synthesis and in the research and development process of chemical medicine
Mode of Action
It is known to participate in various organic synthesis reactions .
Biochemical Pathways
This compound can participate in the hydroxylation reactions of aldehydes and ketones . It can also be used in the preparation of energy sources, inhibition of undesired chemical reactions, and as an intermediate in organic synthesis .
Result of Action
It is known to be used as a reagent or intermediate in various organic synthesis reactions .
Action Environment
This compound is a white crystalline solid that is soluble in water and alcohol solvents . It has high corrosiveness and toxicity and should be handled with care . It is relatively stable under dry conditions but is hygroscopic in high humidity environments . When heated, it decomposes to produce toxic hydrogen fluoride gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Potassium 2-bromo-2,2-difluoroacetate typically involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can react with alkenes and alkynes to form addition products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Addition Reactions: Reagents such as alkenes, alkynes, and catalysts like palladium or platinum are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are employed.
Major Products:
Substitution Reactions: Products include various substituted difluoroacetates.
Addition Reactions: Products include difluoroacetyl-substituted compounds.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 2-bromo-2,2-difluoroacetate has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of organotrifluoroborates, difluoroacetyl-substituted acetals, and gem-difluorinated compounds.
Pharmaceuticals: It is utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Synthesis: It acts as a catalyst in the production of polymers and is involved in the synthesis of functionalized polymers.
Photochemistry: It is used in visible-light-driven reactions to achieve direct 2,2-difluoroacetylation of alkenes.
Comparison with Similar Compounds
- Potassium 2-chloro-2,2-difluoroacetate
- Potassium 2-iodo-2,2-difluoroacetate
- Potassium 2,2-difluoroacetate
Comparison: Potassium 2-bromo-2,2-difluoroacetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo counterparts, the bromo compound has different reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
potassium;2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXMRTSGPHLLSP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635775 | |
| Record name | Potassium bromo(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87189-16-0 | |
| Record name | Potassium bromo(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Potassium Bromodifluoroacetate in organic synthesis?
A1: Potassium Bromodifluoroacetate (Potassium 2-bromo-2,2-difluoroacetate) serves as a valuable reagent for introducing difluoromethyl (CF2H) groups into organic molecules. [, , ] This compound reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives. [] Additionally, it enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents. [] Furthermore, Potassium Bromodifluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives. []
Q2: Can you provide a specific example of how Potassium Bromodifluoroacetate facilitates the synthesis of complex molecules?
A2: Researchers have successfully utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. [] This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism, where pyridinium 1,4-zwitterionic thiolates initially attack difluorocarbene generated from Potassium Bromodifluoroacetate. Subsequently, an intramolecular nucleophilic addition to the pyridinium ring closes the ring system. This method offers a novel and efficient pathway to incorporate difluoromethyl groups into complex structures like the 1,9a-dihydropyrido[2,1-c][1,4]thiazine scaffold.
Q3: What makes Potassium Bromodifluoroacetate a useful reagent for introducing difluoromethyl groups?
A3: The value of Potassium Bromodifluoroacetate lies in its ability to act as a difluorocarbene precursor. [] Upon heating, it readily generates difluorocarbene, a reactive intermediate that can undergo various transformations. This characteristic makes Potassium Bromodifluoroacetate a versatile reagent for incorporating difluoromethyl groups into diverse molecular frameworks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)
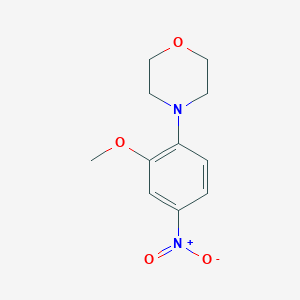

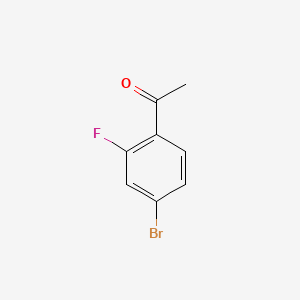
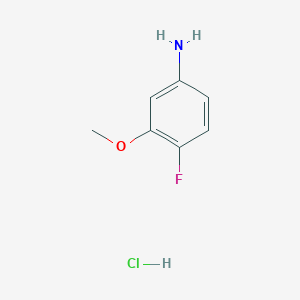





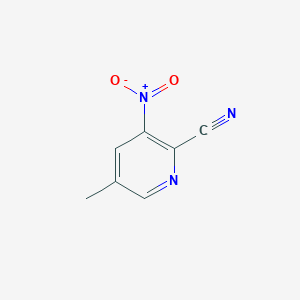
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
